molecular formula C7H9N3O2S B2576427 3-(4H-1,2,4-triazol-3-ylthio)pentane-2,4-dione CAS No. 151114-24-8

3-(4H-1,2,4-triazol-3-ylthio)pentane-2,4-dione

Cat. No.: B2576427
CAS No.: 151114-24-8
M. Wt: 199.23
InChI Key: PZIHVSFUMBWKES-UHFFFAOYSA-N
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Description

3-(4H-1,2,4-Triazol-3-ylthio)pentane-2,4-dione is a heterocyclic compound featuring a pentane-2,4-dione backbone substituted with a 1,2,4-triazole-3-thiol group. This structure combines the β-diketone moiety’s reactivity with the triazole ring’s versatility, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals .

Properties

IUPAC Name

3-(1H-1,2,4-triazol-5-ylsulfanyl)pentane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c1-4(11)6(5(2)12)13-7-8-3-9-10-7/h3,6H,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIHVSFUMBWKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)SC1=NC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4H-1,2,4-triazol-3-ylthio)pentane-2,4-dione typically involves the reaction of 1,2,4-triazole-3-thiol with 2,4-pentanedione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Heterocyclization to Thiazolo[3,2-b] triazole Derivatives

Reaction of 3-(4H-1,2,4-triazol-3-ylthio)pentane-2,4-dione under acidic or thermal conditions facilitates cyclization to form 1-(6-methylthiazolo[3,2-b] triazol-5-yl)ethan-1-one (Fig. 1A). This reaction proceeds via intramolecular nucleophilic attack of the triazole thiol group on the adjacent carbonyl carbon, followed by dehydration .

ReactantConditionsProductYieldSource
3-(4H-1,2,4-triazol-3-ylthio)pentane-2,4-dioneH2SO4, reflux, 4h1-(6-methylthiazolo[3,2-b] triazol-5-yl)ethan-1-one~85%

Bromination and Functionalization

Bromination at the methyl group of the pentane-2,4-dione moiety generates 3-bromo-3-(4H-1,2,4-triazol-3-ylthio)pentane-2,4-dione , which reacts with nucleophiles like KCN to form bis-3-oxo-propanenitrile derivatives (Fig. 1B) .

StepReactionReagents/ConditionsProductApplication
1BrominationBr2, CHCl3, 0°C, 2h3-bromo derivativeIntermediate for cyanidation
2CyanidationKCN, EtOH, reflux, 6hBis-3-oxo-propanenitrilePrecursor for dithioacetals

Formation of Thiophene and 1,3-Dithiolane Derivatives

The bis-3-oxo-propanenitrile intermediate undergoes further reactions:

  • With CS2/NaH/CH3I : Forms ketene S,S-dithioacetal (Fig. 1C), a key intermediate for thiophene synthesis .

  • With thiourea : Produces 1,3-dithiolane derivatives under acidic conditions .

Reaction TypeReagentsProductYield
Ketene dithioacetalCS2, NaH, CH3I, DMFThiophene precursor70-75%
1,3-Dithiolane synthesisThiourea, HCl, reflux1,3-Dithiolane fused to triazole65%

Antimicrobial and Antioxidant Activity of Derivatives

Derivatives exhibit notable bioactivity:

  • 1,3,4-Thiadiazole-triazole hybrids : Show DPPH radical scavenging activity (IC50: 12–18 µM) .

  • Thiazolo-triazoles : Inhibit Staphylococcus aureus (MIC: 8–16 µg/mL) and Candida albicans (MIC: 16–32 µg/mL) .

Mechanistic Insights

  • Cyclization : Driven by the nucleophilicity of the triazole thiol and electrophilicity of the diketone carbonyl groups .

  • Steric effects : Bulky substituents on the triazole ring reduce reaction rates due to hindered orbital overlap .

Scientific Research Applications

Antifungal Applications

The compound has been identified as part of the 1,2,4-triazole family, which is renowned for its antifungal properties. Research indicates that derivatives of 1,2,4-triazoles exhibit potent activity against various fungal pathogens by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes.

Case Studies

Recent studies have highlighted the synthesis of novel triazole derivatives that possess enhanced antifungal activity compared to existing treatments. For instance:

  • A series of 1,3-disubstituted 1,2,4-triazoles demonstrated significant antifungal effects with Minimum Inhibitory Concentrations (MICs) ranging from 0.0156 to 2.0 μg/mL against resistant strains .
  • Structural modifications such as the introduction of halogen substituents have been linked to improved activity profiles against specific fungal pathogens .

Antibacterial Applications

Beyond antifungal properties, there is emerging evidence supporting the antibacterial potential of triazole derivatives. The ability to inhibit bacterial growth mechanisms positions these compounds as candidates for developing new antibiotics.

Research Findings

Studies have reported that certain triazole derivatives exhibit activity against Gram-positive and Gram-negative bacteria. The focus on structure-activity relationships (SAR) has been pivotal in identifying effective antibacterial agents .

Pharmaceutical Intermediate

Due to its unique chemical structure, 3-(4H-1,2,4-triazol-3-ylthio)pentane-2,4-dione serves as an important intermediate in the synthesis of various pharmaceutical compounds.

Synthesis Pathways

The compound can be synthesized through multiple routes involving reactions with thioketones or through cyclization processes that incorporate the triazole moiety into larger frameworks. This versatility facilitates its use in developing new drugs targeting both fungal and bacterial infections .

Summary Table of Biological Activities

Activity TypeTarget OrganismMIC Range (μg/mL)Reference
AntifungalCandida albicans0.0156 - 2.0
AntifungalAspergillus fumigatusVaries by derivative
AntibacterialGram-positive bacteriaNot specified
AntibacterialGram-negative bacteriaNot specified

Mechanism of Action

The mechanism of action of 3-(4H-1,2,4-triazol-3-ylthio)pentane-2,4-dione involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of phenolic substrates. This inhibition is crucial in controlling the production of melanin and other pigments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

The pentane-2,4-dione core contributes to polarity and hydrogen-bonding capacity. Key comparisons include:

Compound Melting Point (°C) Solubility (LogP) Hydrogen-Bond Acidity Reference
3-(4H-1,2,4-Triazol-3-ylthio)pentane-2,4-dione N/A Estimated high polarity Moderate
Pentane-2,4-dione -23.5 0.28 (LogP) None
1,1,1-Trifluoropentane-2,4-dione 15–17 1.12 (LogP) Significant
3-({4-p-Tolylthio}pentane-2,4-dione (3g) Liquid (yellow) N/A Low

Notes:

  • The triazolethio group increases polarity compared to alkyl derivatives but reduces volatility relative to liquid analogs like 3g .
  • Fluorinated analogs exhibit stronger hydrogen-bond acidity due to electron-withdrawing effects .
2.2.1. Enzyme Inhibition
Compound Target Enzyme IC50 (µM) Reference
2-(4,5-Bis(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)-N-phenylacetamide Tyrosinase 0.124
2-(4-(4-Fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio)-N-phenylacetamide Tyrosinase 0.219
N-Aryl triazolylthio acetamide (Compound 141) AChE 5,410

Insights :

  • Electron-withdrawing substituents (e.g., fluorine) enhance tyrosinase inhibition .
  • The target compound’s β-diketone group may confer unique binding interactions compared to acetamide derivatives.
2.2.2. Anticancer Activity
Compound (Code) Melting Point (°C) Yield (%) Activity Notes Reference
T13 288 49.83 Moderate cytotoxicity
T14 304 58.28 Improved solubility

Structural Impact :

  • The triazolethio group enhances thermal stability (high melting points) and modulates solubility .

Trends :

  • Yields depend on substituent complexity. Bromophenyl and fluorophenyl groups often require multi-step purification .

Biological Activity

3-(4H-1,2,4-triazol-3-ylthio)pentane-2,4-dione is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies, providing an authoritative overview based on diverse sources.

Chemical Structure and Properties

The compound has the molecular formula C7H9N3O2SC_7H_9N_3O_2S and is characterized by a triazole ring linked to a pentane dione. Its structural features suggest potential interactions with various biological targets, making it a candidate for medicinal chemistry research.

Synthesis

The synthesis of 3-(4H-1,2,4-triazol-3-ylthio)pentane-2,4-dione typically involves reactions that introduce the triazole moiety through thioether formation. The methods often yield high purity and can be scaled for industrial applications .

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit antimicrobial properties. In particular, compounds similar to 3-(4H-1,2,4-triazol-3-ylthio)pentane-2,4-dione have demonstrated effectiveness against various bacterial strains. For instance, studies indicated that certain triazole derivatives reduced bacterial growth significantly compared to controls .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been explored through in vitro studies using peripheral blood mononuclear cells (PBMCs). Compounds in this class were found to significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, certain derivatives reduced TNF-α production by approximately 44–60% at optimal concentrations .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 3-(4H-1,2,4-triazol-3-ylthio)pentane-2,4-dione have been evaluated against various cancer cell lines. For example, studies employing the MTT assay demonstrated that related triazole compounds exhibited selective cytotoxicity towards melanoma and breast cancer cells. The most active compounds showed significant inhibition of cell migration and proliferation .

Case Studies

  • Study on Cytokine Release : In a controlled experiment assessing the impact of triazole derivatives on cytokine release from PBMCs stimulated with lipopolysaccharides (LPS), it was found that compounds significantly modulated cytokine levels. This suggests potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited a broad spectrum of activity, making them suitable candidates for further development as antimicrobial agents .

Summary of Findings

Activity Type Effect Reference
AntimicrobialSignificant reduction in bacterial growth
Anti-inflammatoryDecreased TNF-α production by 44–60%
CytotoxicitySelective cytotoxicity towards cancer cells

Q & A

Q. What are the recommended synthetic routes for 3-(4H-1,2,4-triazol-3-ylthio)pentane-2,4-dione, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution between 4H-1,2,4-triazole-3-thiol and a functionalized pentane-2,4-dione derivative. Key factors include solvent choice (e.g., ethanol or DMF), temperature (60–80°C), and catalysts like K₂CO₃ to deprotonate the thiol group. Microwave-assisted synthesis has been reported to enhance reaction efficiency and reduce time . For structural confirmation, X-ray crystallography using SHELX software is recommended .

Q. How should researchers safely handle and store pentane-2,4-dione derivatives during synthesis?

Pentane-2,4-dione derivatives are volatile and toxic. Use fume hoods, wear nitrile gloves, and avoid skin/eye contact. Store in airtight containers in cool (<25°C), ventilated areas away from oxidizers, acids, and bases. Incompatibilities include alkanolamines and halogens, which may trigger exothermic reactions .

Q. What spectroscopic techniques are critical for characterizing the compound’s structure?

  • NMR : Confirm the presence of the triazole-thioether moiety (δ 8–9 ppm for triazole protons) and pentane-2,4-dione keto-enol tautomerism (δ 2.1–2.3 ppm for methyl groups).
  • IR : Identify C=O stretching (~1700 cm⁻¹) and C-S bonds (~650 cm⁻¹).
  • Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How does the thioether linkage in 3-(4H-1,2,4-triazol-3-ylthio)pentane-2,4-dione influence its bioactivity compared to oxygen or nitrogen analogs?

The thioether group enhances lipophilicity and membrane permeability, potentially improving antimicrobial or antifungal activity. Computational studies (e.g., DFT) can model electronic effects, while SAR studies comparing thioether vs. ether/amine analogs reveal differences in binding to target enzymes like fungal CYP51 .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from impurities, assay protocols, or stereochemical variations. Solutions include:

  • HPLC purification (>99% purity) to eliminate byproducts.
  • Standardized bioassays (e.g., CLSI guidelines for MIC testing).
  • Crystallographic analysis to verify stereochemistry and tautomeric states .

Q. How can computational methods optimize the compound’s reactivity in catalysis or drug design?

  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., bacterial efflux pumps).
  • Docking Studies : Predict binding affinities to receptors like EGFR or COX-2.
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the triazole ring) with activity .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Scaling may exacerbate side reactions (e.g., oxidation of the thioether). Mitigation strategies:

  • Flow Chemistry : Improve heat dissipation and mixing efficiency.
  • Protecting Groups : Shield reactive sites (e.g., enol tautomers of pentane-2,4-dione).
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediates .

Q. How do tautomeric equilibria of pentane-2,4-dione affect the compound’s chemical stability?

The keto-enol equilibrium (favored in polar solvents) influences reactivity. Stabilize the desired tautomer via pH control (e.g., acidic conditions for keto form) or coordination with metal ions (e.g., Mg²⁺ in acetylacetonate complexes) .

Methodological Resources

  • Structural Analysis : SHELX for crystallographic refinement .
  • Synthetic Protocols : Microwave-assisted synthesis for reduced reaction times .
  • Safety Protocols : OSHA guidelines for handling diketones and thiols .

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